(2-Azaspiro[4.4]nonan-4-yl)methanol
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Overview
Description
Molecular Structure Analysis
The InChI code for “(2-Azaspiro[4.4]nonan-4-yl)methanol” is 1S/C9H17NO/c11-6-8-5-9(7-10-8)3-1-2-4-9/h8,10-11H,1-7H2
. This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 155.24 . It is a powder at room temperature .
Scientific Research Applications
Chemical Synthesis and Derivative Formation
A pivotal aspect of the research involving (2-Azaspiro[4.4]nonan-4-yl)methanol is its role in chemical synthesis and the formation of various derivatives. Studies have demonstrated processes like acid-catalyzed hydrolysis and acylation of imino groups in specific isomers, which led to the formation of distinct derivatives. For instance, the hydrolysis of 3,4-dialkyl-substituted compounds under mild conditions resulted in the formation of specific carbonitriles, and their acylation afforded N-(8-amino-9-cyano-6-morpholin-4-yl-2-oxa-7-azaspiro-[4.4]nona-3,6,8-trien-1-ylidene)acetamides (Belikov et al., 2013). Additionally, the reaction of 1,2-diaza-1,3-butadienes with dimethyl malonate led to the production of new 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes, showcasing the chemical's role in yielding previously unknown compounds (Attanasi et al., 2001).
Pharmacological Research
The compound has been a cornerstone in pharmacological research, especially concerning anticonvulsant properties. N-phenylamino derivatives of 2-azaspiro[4.4]nonane and related compounds have been synthesized and tested for their anticonvulsant activity in various models. Research has identified specific derivatives with potent inhibitory effects on seizures, highlighting the compound's relevance in pharmacological contexts (Obniska & Kamiński, 2006).
Material Science and Synthesis of Novel Compounds
The compound's versatility extends to material science and the synthesis of novel compounds. For example, Mn(III)-based reactions involving 2-oxa-7-azaspiro[4.4]nonane-8,9-diones resulted in good yields, demonstrating the compound's potential in material synthesis and its contribution to creating new chemical entities (Huynh et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-azaspiro[4.4]nonan-4-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-6-8-5-10-7-9(8)3-1-2-4-9/h8,10-11H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBIUNQSSLVWKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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